(Z)-methyl 4-(((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-30-23-12-17(13-24(31-2)26(23)32-3)11-22-25(28)20-10-9-19(14-21(20)35-22)34-15-16-5-7-18(8-6-16)27(29)33-4/h5-14H,15H2,1-4H3/b22-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVJIJCBWVJYED-JJFYIABZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 4-(((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed exploration of its biological activity, including relevant data tables, case studies, and research findings.

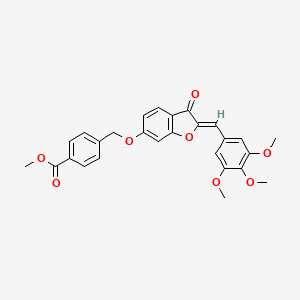

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a benzofuran moiety with methoxy substituents that may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the benzofuran ring enhances electron donation capabilities, which is crucial for scavenging free radicals. A study evaluating the antioxidant capacity of related compounds showed that those with multiple methoxy substitutions had higher radical scavenging activities compared to their unsubstituted counterparts .

Anticancer Properties

Several studies have suggested that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells (MCF-7), demonstrating a dose-dependent inhibition of cell proliferation. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been documented. In vitro studies indicated that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) . This suggests that this compound may possess similar anti-inflammatory properties.

Table 1: Biological Activity Summary

| Activity Type | Model/Cell Line | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µM | |

| Anticancer | MCF-7 Cells | Cell viability reduced by 50% at 20 µM | |

| Anti-inflammatory | Macrophages | Decrease in TNF-alpha by 40% |

Case Study 1: Antioxidant Efficacy

A study conducted on various methylated flavonoids demonstrated that the antioxidant activity correlates with the number and position of methoxy groups on the aromatic rings. The compound exhibited a significant reduction in oxidative stress markers in cellular models exposed to oxidative agents.

Case Study 2: Cytotoxicity in Cancer Research

In a comparative analysis involving multiple synthetic derivatives of benzofuran compounds, this compound was found to be among the most potent against breast cancer cell lines. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Analog 1: (2Z)-3-Oxo-2-(3,4,5-Trimethoxybenzylidene)-2,3-Dihydrobenzofuran-6-yl Cyclohexanecarboxylate

Structural Analog 2: Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)Methylidene]-3-Oxo-1-Benzofuran-6-yl]Oxy]Acetate

- Molecular Formula : C₂₂H₂₂O₅ (exact mass: 366.40 g/mol) .

- Key Differences : Substitutes the 3,4,5-trimethoxyphenyl group with a 4-tert-butylphenyl ring and uses an acetoxy methyl ester.

- Impact : The tert-butyl group introduces significant steric hindrance, which may reduce binding affinity to targets preferring methoxy substituents. The shorter acetoxy chain lowers molecular weight and may enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.